4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide
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Overview
Description
4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential applications. The presence of the difluoromethyl group (CF₂H) in its structure imparts distinct chemical and physical characteristics, making it a valuable building block for various synthetic and medicinal chemistry applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrimidine derivatives using difluoromethylating agents such as ClCF₂H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts like copper or silver to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to ensure efficient and scalable synthesis. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or the difluoromethyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrimidine derivatives, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate the biological activity of the compound, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyrimidine-5-carboxamide: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methyl-4-(trifluoromethyl)pyrimidine-5-carboxamide: Another related compound with a trifluoromethyl group.
Uniqueness
The uniqueness of 4-(Difluoromethyl)-2-methylpyrimidine-5-carboxamide lies in its difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in medicinal chemistry for the design of bioactive molecules .
Properties
Molecular Formula |
C7H7F2N3O |
---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H7F2N3O/c1-3-11-2-4(7(10)13)5(12-3)6(8)9/h2,6H,1H3,(H2,10,13) |
InChI Key |
BIQPRCSGNRRNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)C(F)F)C(=O)N |
Origin of Product |
United States |
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